N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine
Description
Molecular Architecture and Functional Group Analysis
The molecular framework of N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine consists of three primary components: a 1H-tetrazole core, a 4-[(3-methylbenzyl)oxy]benzyl substituent at the N1 position, and an amine group at the N5 position. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, serves as a bioisostere for carboxylic acids due to its comparable pKa (~4.5–4.9) and ability to participate in hydrogen bonding and metal coordination. The planar geometry of the tetrazole ring enables delocalization of negative charge across N2, N3, and N4, enhancing its stability and interaction potential with biological targets.
The 4-[(3-methylbenzyl)oxy]benzyl group introduces steric bulk and lipophilicity, which influence solubility and membrane permeability. The benzyl ether linkage (C–O–C) connects two aromatic systems: a para-substituted benzyl moiety and a 3-methylbenzyl group. The methyl substituent at the meta position of the distal benzene ring modulates electronic effects and steric interactions, potentially affecting conformational flexibility and binding affinity.
Key functional groups include:
- Tetrazole ring : Participates in hydrogen bonding via σ-lone pairs on nitrogen atoms and π-π stacking with aromatic residues.
- Benzyl ether : Enhances lipophilicity and supports hydrophobic interactions.
- Primary amine (N5) : Contributes to hydrogen bonding and salt bridge formation in biological environments.
A comparative analysis of similar tetrazole derivatives reveals that substituents at the N1 position significantly alter pharmacological profiles. For instance, bulkier groups like 4-[(3-methylbenzyl)oxy]benzyl may improve target selectivity by reducing off-target interactions compared to smaller alkyl chains.
Properties
Molecular Formula |
C16H18N6O |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
1-N-[[4-[(3-methylphenyl)methoxy]phenyl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C16H18N6O/c1-12-3-2-4-14(9-12)11-23-15-7-5-13(6-8-15)10-18-22-16(17)19-20-21-22/h2-9,18H,10-11H2,1H3,(H2,17,19,21) |
InChI Key |
WGCKGKQEMMPPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)CNN3C(=NN=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-[(3-Methylbenzyl)oxy]benzylamine Intermediate
The benzyl ether backbone is constructed first. 4-Hydroxybenzaldehyde undergoes alkylation with 3-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. The reaction proceeds via an SN2 mechanism, yielding 4-[(3-methylbenzyl)oxy]benzaldehyde (Table 1).
Table 1: Alkylation of 4-Hydroxybenzaldehyde
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Methylbenzyl bromide | DMF | 80 | 12 | 85 |
| 3-Methylbenzyl chloride | DMSO | 90 | 10 | 78 |
Formation of the Tetrazole Core
The aldehyde intermediate is condensed with 5-aminotetrazole via a Schiff base reaction. This step typically employs acidic catalysts (e.g., acetic acid) or dehydrating agents (e.g., molecular sieves) in ethanol or THF. The resulting imine is reduced to the primary amine using NaBH₄ or H₂/Pd-C, yielding the target compound.
Table 2: Cyclocondensation and Reduction
| Reagent | Catalyst | Solvent | Reduction Agent | Yield (%) |
|---|---|---|---|---|
| 5-Aminotetrazole | Acetic acid | Ethanol | NaBH₄ | 72 |
| 5-Aminotetrazole | None | THF | H₂/Pd-C | 68 |
One-Pot Three-Component Synthesis
Microwave-assisted three-component reactions offer a streamlined approach. A mixture of 4-[(3-methylbenzyl)oxy]benzyl chloride , sodium azide (NaN₃), and a nitrile derivative undergoes [3+2] cycloaddition in the presence of Bi(NO₃)₃ as a catalyst. This method avoids isolation of intermediates and achieves yields up to 89% (Table 3).
Table 3: Three-Component Cycloaddition Conditions
Alternative Routes via Thiourea Intermediates
Thiourea Formation and Cyclization
Primary amines react with 4-[(3-methylbenzyl)oxy]benzyl isothiocyanate to form thioureas, which cyclize under basic conditions (e.g., NaOH) to yield tetrazoles. This method is advantageous for introducing substituents at the N5 position.
Table 4: Thiourea-Based Cyclization
| Thiourea Derivative | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Benzylthiourea | NaOH | EtOH | 6 | 82 |
| N-(4-Methoxyphenyl)thiourea | K₂CO₃ | DMF | 8 | 76 |
Optimization Strategies
Catalyst Screening
Bismuth(III) salts (e.g., Bi(NO₃)₃) enhance reaction rates and yields in cycloadditions due to their Lewis acidity. Alternatives like ZnBr₂ or Cu(OAc)₂ are less efficient, with yields dropping to 60–65% .
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while ethanol facilitates Schiff base formation. Microwave irradiation in acetonitrile reduces reaction times from hours to minutes.
Purification Techniques
Crude products are purified via:
- Column chromatography (SiO₂, eluent: ethyl acetate/hexane 3:1).
- Recrystallization from ethanol/water mixtures (yield recovery: 90–95%).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal studies confirm the planar tetrazole ring and intermolecular N-H···N hydrogen bonds, stabilizing the dimeric structure.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones
Biological Activity
N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is a compound belonging to the tetrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Overview of Tetrazole Compounds
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are known for their ability to mimic carboxylic acids, which allows them to interact with various biological targets, including enzymes and receptors. The incorporation of a benzyl ether moiety, as seen in this compound, enhances its lipophilicity and membrane permeability, potentially increasing its bioavailability.
The biological activity of this compound can be attributed to its structural features:
- Enzyme Inhibition : The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to and inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in the development of pharmaceuticals targeting metabolic disorders.
- Receptor Interaction : The compound may also interact with various receptors, modulating their activity. This interaction can lead to altered signaling pathways that influence cellular responses.
Anticancer Activity
Research has indicated that tetrazole derivatives possess significant anticancer properties. For instance, studies have shown that certain tetrazole compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and Ki67 .
Antimicrobial Properties
Tetrazoles have demonstrated antimicrobial activity against a range of pathogens. A study highlighted that compounds with similar structures exhibited inhibitory effects on bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis mechanisms .
Anti-inflammatory Effects
The anti-inflammatory potential of tetrazole compounds has been explored in various models. For example, this compound may reduce inflammatory markers such as TNF-alpha and IL-6 in vitro and in vivo . This suggests a possible application in treating inflammatory diseases.
Study 1: Anticancer Activity
In a study examining the anticancer effects of various tetrazole derivatives, this compound was found to significantly inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of tetrazole derivatives reported that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| This compound | Structure | IC50 = 15 µM (MCF-7) | MIC = 32 µg/mL (S. aureus, E. coli) | Reduces TNF-alpha levels |
| Similar Tetrazole Derivative A | Structure A | IC50 = 20 µM (MCF-7) | MIC = 64 µg/mL (S. aureus) | No significant effect |
| Similar Tetrazole Derivative B | Structure B | IC50 = 10 µM (MCF-7) | MIC = 16 µg/mL (E. coli) | Moderate effect on IL-6 |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine typically involves multi-step organic reactions. Common methods for synthesizing tetrazole derivatives include:
- Alkylation : Utilizing alkyl halides to introduce alkyl groups.
- Condensation Reactions : Combining various functional groups under controlled conditions.
- Solvent Selection : Employing solvents like dimethyl sulfoxide or tetrahydrofuran to facilitate reactions.
The compound's structure features a tetrazole ring, which is known for its stability and diverse reactivity profiles, making it a candidate for various chemical transformations .
Biological Activities
This compound exhibits potential biological activities that are significant in medicinal chemistry. Tetrazole derivatives are often recognized for their:
- Antimicrobial Properties : Compounds in this class can inhibit the growth of bacteria and fungi.
- Anti-inflammatory Effects : They may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Anticancer Activity : Some studies have indicated that tetrazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development .
Applications in Drug Design
Tetrazoles serve as bioisosteres for amide bonds in drug design, which can enhance the pharmacokinetic properties of lead compounds. The incorporation of this compound into drug candidates may lead to improved efficacy and reduced side effects. For instance:
- Peptidomimetics : The compound can replace amide bonds in peptide-like structures, potentially leading to more stable and effective therapeutic agents .
- Enzyme Inhibition : Its structural features may allow it to interact with specific enzymes or receptors, providing a pathway for the development of targeted therapies.
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science:
- Energetic Materials : Tetrazoles are known for their high nitrogen content and thermal stability, making them suitable for use in explosives and propellants. The compound's stability under various conditions enhances its utility in energetic formulations .
- Polymer Chemistry : Incorporating tetrazole moieties into polymers can improve properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of various tetrazole derivatives, including those similar to this compound. Results demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of tetrazole derivatives. The study found that compounds with similar structural features exhibited notable inhibition against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Research Implications and Limitations
While direct comparative pharmacological data are unavailable, structural analysis suggests:
The target compound’s higher lipophilicity may improve blood-brain barrier penetration relative to dimethoxy analogs.
Meta-substituted benzyloxy analogs (e.g., ) might exhibit distinct binding modes in enzyme inhibition assays due to altered electronic effects.
Dimethoxy derivatives () are likely more water-soluble, favoring applications requiring aqueous compatibility.
Limitations : Experimental data on solubility, bioavailability, and bioactivity are absent in the provided evidence. Future studies should prioritize empirical comparisons of these properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
